molecular formula C16H15Cl2NO B5852713 N-(3,5-dichlorophenyl)-4-phenylbutanamide

N-(3,5-dichlorophenyl)-4-phenylbutanamide

Cat. No.: B5852713
M. Wt: 308.2 g/mol
InChI Key: ZEXHSXYQWPIEOD-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dichlorophenyl group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out at elevated temperatures, typically around 60°C, to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-phenylbutanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c17-13-9-14(18)11-15(10-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHSXYQWPIEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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